

5-Methylbenzofuran (CAS: 18441-43-5): A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylbenzofuran

Cat. No.: B096412

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Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system, a fusion of benzene and furan, is a cornerstone heterocyclic motif in medicinal chemistry and materials science.^{[1][2]} Its prevalence in a wide array of natural products and synthetic compounds with potent biological activities underscores its importance as a "privileged scaffold."^{[1][3]} Derivatives of benzofuran are integral to numerous clinically approved drugs and exhibit a vast spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.^{[1][2][3][4]}

This guide focuses on a specific, valuable derivative: **5-Methylbenzofuran**. As a functionalized building block, **5-Methylbenzofuran** serves as a critical starting material and intermediate for synthesizing more complex molecules. Its strategic methyl group at the C5 position offers a point for metabolic modulation or further functionalization, making it a compound of significant interest for professionals in drug discovery and organic synthesis. This document provides an in-depth examination of its properties, synthesis, reactivity, and applications, tailored for a scientific audience.

Part 1: Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of **5-Methylbenzofuran** is essential for its effective use in research and development.

Key Properties

The primary physicochemical characteristics of **5-Methylbenzofuran** are summarized below for quick reference.

Property	Value	Reference
CAS Number	18441-43-5	
Molecular Formula	C ₉ H ₈ O	
Molecular Weight	132.16 g/mol	
Physical Form	Solid	
Purity	Typically ≥97%	
Storage	2-8°C (Refrigerator)	

Spectroscopic Characterization

Precise structural elucidation is paramount. The following is a predictive analysis of the expected spectroscopic data for **5-Methylbenzofuran** based on established principles of NMR, IR, and mass spectrometry.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic, furanic, and methyl protons.
 - **Furan Protons:** Two doublets, one for H2 and one for H3, would appear in the downfield region (approx. δ 6.5-7.8 ppm). The H2 proton is typically further downfield than H3.
 - **Benzene Ring Protons:** Protons at C4, C6, and C7 will produce signals in the aromatic region (approx. δ 7.0-7.5 ppm), with splitting patterns dictated by their coupling.
 - **Methyl Protons:** A sharp singlet for the C5-methyl group would be observed in the upfield region (approx. δ 2.4 ppm).
- **¹³C NMR Spectroscopy:** The carbon spectrum provides a map of the carbon skeleton.

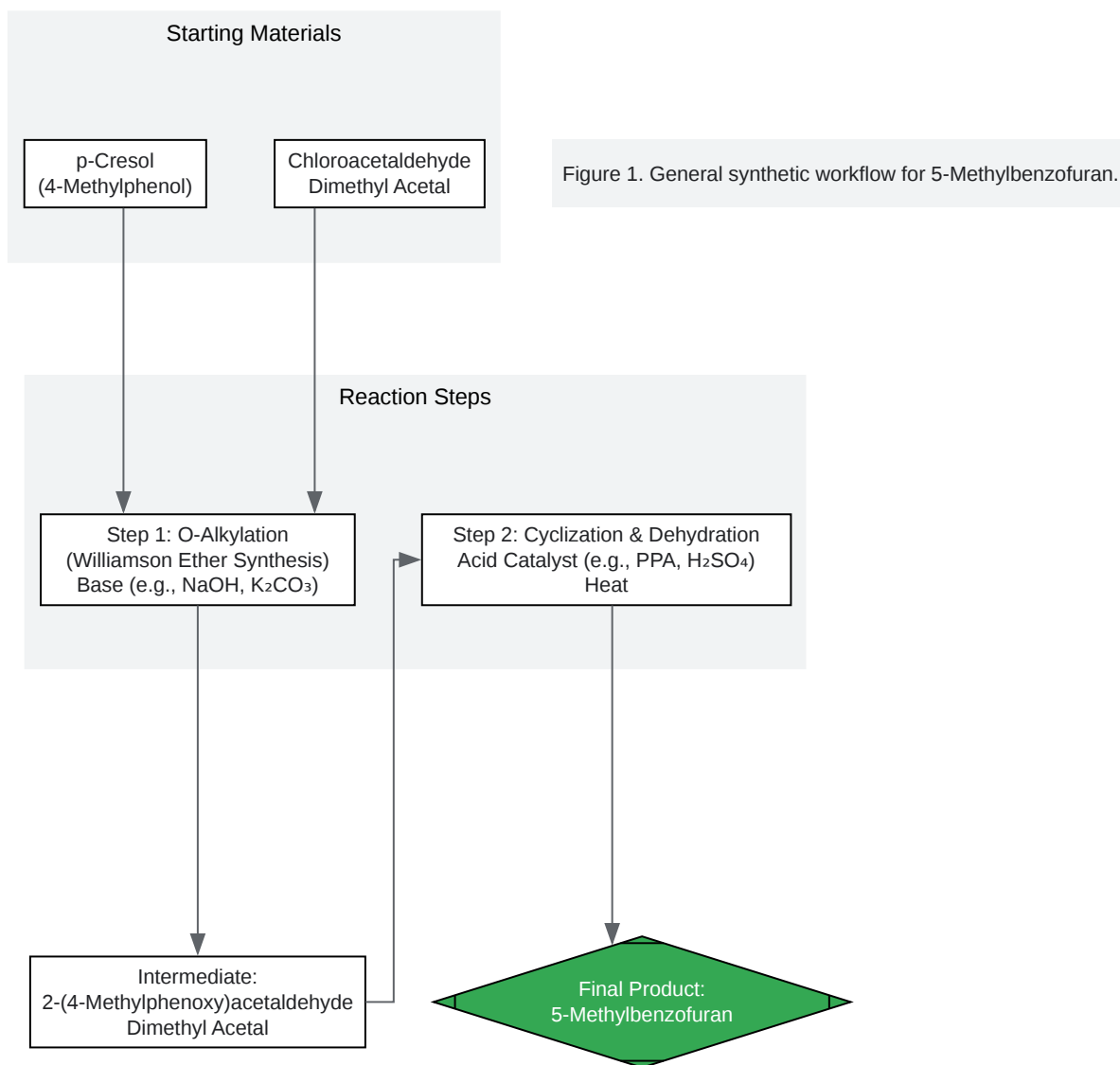
- Furan Carbons: C2 and C3 typically resonate at approximately δ 145 and 106 ppm, respectively.
- Benzene Ring Carbons: The aromatic carbons will appear between δ 110-155 ppm. The carbon attached to the oxygen (C7a) and the carbon bearing the methyl group (C5) will have characteristic shifts.
- Methyl Carbon: The methyl carbon signal is expected in the upfield region (approx. δ 21 ppm).[8]
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a prominent molecular ion peak (M^+) at $m/z = 132$. The fragmentation pattern would likely involve the loss of CO or a methyl radical, which is characteristic of such aromatic systems.
- Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.
 - Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} .
 - Aliphatic C-H Stretch: Peaks just below 3000 cm^{-1} for the methyl group.
 - C=C Aromatic Stretch: Multiple sharp absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region.
 - C-O-C Stretch: A strong band in the $1000\text{-}1250\text{ cm}^{-1}$ region, characteristic of the furan ether linkage.

Part 2: Synthesis and Reactivity

The construction and chemical behavior of **5-Methylbenzofuran** are governed by the principles of heterocyclic chemistry.

Synthesis Pathway: A Representative Protocol

Substituted benzofurans are commonly synthesized from phenols. A robust and reliable method involves the acid-catalyzed cyclization of an intermediate formed from p-cresol (4-methylphenol) and an α -haloketone or its equivalent, such as chloroacetaldehyde dimethyl acetal.



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Caption: Figure 1. General synthetic workflow for **5-Methylbenzofuran**.

Detailed Experimental Protocol (Exemplary):

This protocol is a representative procedure based on established methods for benzofuran synthesis.

- Step 1: Synthesis of 1-(2,2-dimethoxyethoxy)-4-methylbenzene.
 - To a solution of p-cresol (1.0 eq.) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq.).
 - Stir the mixture at room temperature for 30 minutes.
 - Add 2-bromo-1,1-dimethoxyethane (1.1 eq.) dropwise to the reaction mixture.
 - Heat the reaction to 80°C and maintain for 12-16 hours, monitoring progress by TLC.
 - After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
 - Purify the resulting crude ether intermediate via vacuum distillation or column chromatography.
- Step 2: Cyclization to **5-Methylbenzofuran**.
 - Add the purified ether intermediate from Step 1 to polyphosphoric acid (PPA) (typically a 10-fold excess by weight).
 - Heat the mixture to 100-120°C with vigorous stirring for 2-4 hours. The causality here is that the strong acid both hydrolyzes the acetal to the aldehyde in situ and catalyzes the intramolecular electrophilic aromatic substitution (cyclization), followed by dehydration to form the furan ring.
 - Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
 - Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

- Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel to yield pure **5-Methylbenzofuran**.

Chemical Reactivity

The benzofuran nucleus is an electron-rich aromatic system, making it reactive towards electrophiles.[9] The fusion of the benzene ring and the position of the methyl group influence the regioselectivity of these reactions.

- **Electrophilic Aromatic Substitution:** The furan ring is generally more activated than the benzene ring. Electrophilic attack occurs preferentially at the C2 position, as the resulting carbocation intermediate (sigma complex) is well-stabilized by resonance involving both the oxygen atom and the fused benzene ring.[10][11] The presence of the electron-donating methyl group at C5 further activates the benzene ring, but substitution on the furan ring typically dominates under mild conditions. Common electrophilic reactions include:
 - **Halogenation:** Reaction with NBS or Br₂ can introduce a bromine atom at the C2 or C3 position.
 - **Nitration & Sulfonation:** These reactions require carefully controlled, mild conditions to avoid degradation of the furan ring.[12]
 - **Friedel-Crafts Acylation/Alkylation:** Lewis acid-catalyzed reactions introduce acyl or alkyl groups, primarily at the C2 position.

Caption: Figure 2. Regioselectivity of electrophilic substitution.

Part 3: Applications in Drug Development and Materials Science

The utility of **5-Methylbenzofuran** stems from its role as a versatile scaffold for building complex, high-value molecules.

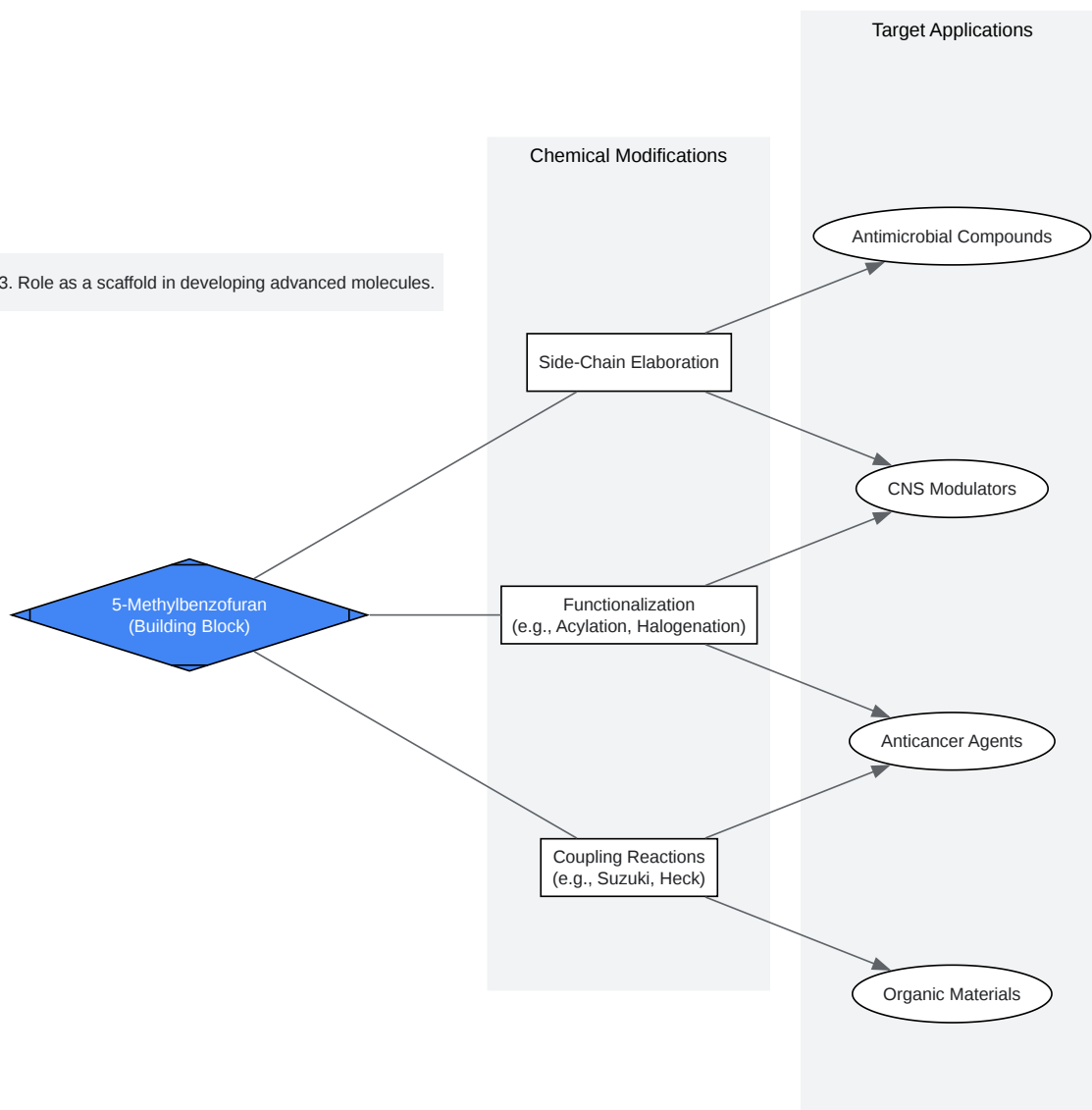
Pharmaceutical Intermediate and Scaffolding

The benzofuran core is present in a multitude of biologically active compounds.[2][13] **5-Methylbenzofuran** is a key building block in the synthesis of pharmaceutical agents,

particularly for central nervous system (CNS) disorders and as antimicrobial or anticancer agents.^{[1][4]}

- Serotonin Receptor Modulators: The structure is used to develop compounds targeting serotonin receptors, which have potential applications as antidepressants and anxiolytics.
- Anticancer Agents: Many novel benzofuran derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast cancer. ^{[1][4]} The 5-methyl substitution can be a key feature in optimizing ligand-receptor interactions.
- Antimicrobial Agents: The scaffold is a common feature in compounds designed to have antibacterial and antifungal properties.^{[1][13]}

Figure 3. Role as a scaffold in developing advanced molecules.



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Caption: Figure 3. Role as a scaffold in developing advanced molecules.

Materials Science

Beyond pharmaceuticals, the conjugated π -system of **5-Methylbenzofuran** makes it an interesting component for materials science research.

- **Organic Electronics:** Its electron-rich properties are suitable for designing organic semiconductors and components for organic light-emitting diodes (OLEDs).
- **Fluorescent Dyes:** The benzofuran scaffold can be incorporated into larger molecules to create fluorescent probes and dyes for imaging and sensing applications.

Part 4: Safety, Handling, and Storage

Adherence to proper safety protocols is critical when handling any chemical reagent.

Hazard Identification

Based on available Safety Data Sheets (SDS), **5-Methylbenzofuran** is classified with the following hazards:

Hazard Type	GHS Statement(s)
Acute Toxicity	H302: Harmful if swallowed.
Skin Irritation	H315: Causes skin irritation.
Eye Irritation	H319: Causes serious eye irritation.
Respiratory Irritation	H335: May cause respiratory irritation.

Signal Word: Warning Pictogram: GHS07 (Exclamation Mark)

Handling and Personal Protective Equipment (PPE)

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.
- **Personal Protective Equipment:**
 - **Eye/Face Protection:** Wear chemical safety goggles or a face shield.

- Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.
- Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

First Aid and Storage

- If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.
- In Case of Skin Contact: Immediately wash off with soap and plenty of water.
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a refrigerator (2-8°C) for long-term stability.

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- To cite this document: BenchChem. [5-Methylbenzofuran (CAS: 18441-43-5): A Technical Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096412#5-methylbenzofuran-cas-number-18441-43-5]

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